Home > Products > Screening Compounds P69468 > G6PD activator AG1
G6PD activator AG1 -

G6PD activator AG1

Catalog Number: EVT-2692855
CAS Number:
Molecular Formula: C24H30N4S2
Molecular Weight: 438.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N'-[disulfanediyldi(ethane-2,1-diyl)]bis[2-(1H-indol-3-yl)ethan-1-amine] is an organic disulfide composed of two molecules of 2-{[2-(1H-indol-3-yl)ethyl]amino}ethane-1-thiol linked together via a disulfide bond. It is a glucose-6-phosphate dehydrogenase (G6PD) activator which reduces oxidative stress in cells and zebrafish. It is an organic disulfide, a member of indoles and a secondary amino compound.
Source and Classification

AG1 was identified through high-throughput screening of small molecules aimed at correcting the enzymatic deficiencies associated with glucose-6-phosphate dehydrogenase deficiency. The compound has been classified as a noncovalent activator that promotes the oligomerization of glucose-6-phosphate dehydrogenase, enhancing its catalytic efficacy. This activation mechanism is particularly significant as it allows for the stabilization of the enzyme's dimeric form, which is necessary for its functional activity .

Synthesis Analysis

Methods and Technical Details

AG1 was synthesized using established chemical procedures with modifications to enhance yield and purity. The synthesis involved creating a bivalent ligand that could effectively bridge the dimer interface of glucose-6-phosphate dehydrogenase. The final product exhibited a purity of 99%–100%, confirming its suitability for biochemical assays .

The synthetic route typically includes:

  • Step 1: Formation of key intermediates through standard organic reactions.
  • Step 2: Coupling reactions that yield the final AG1 structure.
  • Step 3: Purification processes such as column chromatography to isolate AG1 from by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of AG1 reveals a bivalent ligand configuration that facilitates its role in promoting enzyme oligomerization. Structural analysis indicates that AG1 interacts with specific regions at the dimer interface of glucose-6-phosphate dehydrogenase, particularly around the nicotinamide adenine dinucleotide phosphate binding sites. This interaction stabilizes the dimeric form of the enzyme, which is crucial for its activity.

Key structural features include:

  • Symmetry: The compound exhibits C2 symmetry, allowing it to effectively engage both monomers in the dimer.
  • Binding Sites: The presence of functional groups that can form noncovalent interactions with residues at the dimer interface enhances binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

AG1 primarily functions through noncovalent interactions that promote the oligomerization of glucose-6-phosphate dehydrogenase. When AG1 binds to the enzyme, it facilitates a conformational change that stabilizes the dimeric form essential for enzymatic activity.

The key reactions include:

  • Oligomerization Reaction: AG1 bridges two glucose-6-phosphate dehydrogenase monomers, enhancing their interaction and stability.
  • Activation Mechanism: The binding of AG1 alters the kinetic parameters of glucose-6-phosphate dehydrogenase, improving substrate binding and catalytic turnover rates .
Mechanism of Action

Process and Data

The mechanism by which AG1 activates glucose-6-phosphate dehydrogenase involves several steps:

  1. Binding: AG1 binds to specific sites on the enzyme, particularly at regions critical for dimerization.
  2. Oligomerization: This binding promotes the formation of stable dimers or higher-order oligomers.
  3. Enhanced Activity: The stabilized dimeric form exhibits increased catalytic activity due to improved substrate affinity and reduced dissociation rates.

Experimental data indicate that AG1 can increase enzymatic activity by up to 20% for wild-type and significantly more for certain mutants associated with glucose-6-phosphate dehydrogenase deficiency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AG1 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 438.19 g/mol.
  • Solubility: Soluble in common organic solvents; specific solubility data are typically determined during synthesis.
  • Stability: Exhibits stability under physiological conditions, which is crucial for its application in biological systems.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed these properties during characterization .

Applications

Scientific Uses

The primary application of G6PD activator AG1 lies in its potential therapeutic use for treating glucose-6-phosphate dehydrogenase deficiency. Given that this condition affects millions worldwide and has no current pharmacological treatments, AG1 represents a novel approach to managing oxidative stress-related disorders.

Additional applications include:

  • Research Tool: Used in studies investigating metabolic pathways involving glucose-6-phosphate dehydrogenase.
  • Biochemical Assays: Serves as a standard in assays measuring enzyme activity or screening for additional activators .
Mechanistic Insights into AG1-Mediated G6PD Activation

Biochemical Mechanism of Glucose-6-Phosphate Dehydrogenase Oligomerization Promotion

Glucose-6-phosphate dehydrogenase functions as a homodimer or homotetramer, with monomeric forms being catalytically inactive. AG1 (originally identified as a disulfide-containing compound) promotes the assembly of glucose-6-phosphate dehydrogenase into these active oligomeric states. Biochemical assays demonstrate that AG1 increases enzymatic activity by 20% in wild-type glucose-6-phosphate dehydrogenase and up to 60% in the pathogenic Canton variant (R459L). This activation occurs through noncovalent stabilization of the dimeric interface, facilitating formation of higher-order quaternary structures essential for catalysis. Dose-response studies confirm AG1-mediated oligomerization is concentration-dependent, with maximal efficacy observed at AC~50~ values of 4.2 μM for wild-type glucose-6-phosphate dehydrogenase. Crucially, the disulfide bond in the parent compound is dispensable for activation, as evidenced by synthetic analogues with alternative linkers retaining bioactivity [2] [5].

Table 1: Catalytic Parameters of AG1 Analogues

CompoundLinker LengthAC~50~ (μM)Maximum Activation (% vs. Baseline)
AG1 (2)Disulfide4.2160%
85-atom chain33155%
129-atom chain8.4160%
1310-atom chainComparable to 12160%
75-atom (non-S)InactiveInhibition observed

Structural Basis of AG1 Binding at the Glucose-6-Phosphate Dehydrogenase Dimer Interface

Crystallographic studies reveal AG1 binds at the C~2~-symmetric region of the glucose-6-Phosphate Dehydrogenase dimer interface, specifically adjacent to the structural nicotinamide adenine dinucleotide phosphate binding pocket. The molecule spans two monomers, forming π-stacking interactions between its indole ring and the pyridinium ring of structural nicotinamide adenine dinucleotide phosphate from one monomer. Simultaneously, its amine groups engage in electrostatic interactions with Asp421 and Glu419 of the adjacent monomer. This binding mode effectively "staples" the monomers together, reducing conformational flexibility and stabilizing the catalytically competent dimer. Molecular docking simulations further demonstrate that AG1 occupies a cavity created by the displacement of Trp509 upon nicotinamide adenine dinucleotide phosphate binding, effectively mimicking the stabilizing role of the cofactor [3] [5].

Role of Nicotinamide Adenine Dinucleotide Phosphate Structural Binding Sites in AG1 Efficacy

The structural nicotinamide adenine dinucleotide phosphate binding site is distinct from the catalytic nicotinamide adenine dinucleotide phosphate site and serves as an allosteric regulator of glucose-6-phosphate dehydrogenase oligomerization and stability. AG1 exploits this mechanism by binding at the interface where structural nicotinamide adenine dinucleotide phosphate normally resides, effectively substituting its stabilizing function. Biochemical analyses confirm that AG1:

  • Competes with Trp509 for π-stacking interactions with the nicotinamide adenine dinucleotide phosphate pyridinium ring, explaining its enhanced efficacy in Trp509Ala mutants (1.7-fold activation vs. 1.2-fold in wild-type)
  • Restores tetramerization in Class I glucose-6-phosphate dehydrogenase deficiency variants that exhibit disrupted oligomerization
  • Compensates for lost nicotinamide adenine dinucleotide phosphate binding in acetylated glucose-6-phosphate dehydrogenase (mimicked by K403Q mutation), which otherwise fails to form tetramers [1] [4] [5].

Mutational Analysis of Key Residues in AG1-Glucose-6-Phosphate Dehydrogenase Interactions

Systematic mutagenesis of residues within the AG1 binding pocket reveals the molecular determinants of activation:

  • Asp421Ala mutation: Increases AC~50~ by >5-fold, indicating disrupted ionic interactions with AG1's amine groups
  • Glu419Ala/Asp421Ala double mutation: Abolishes AG1-mediated activation, confirming synergistic roles in ligand binding
  • Trp509Ala mutation: Enhances AG1 efficacy (AC~50~ = 0.8 μM vs. 4.2 μM in wild-type) by eliminating steric competition with AG1's indole ring
  • Distal control mutations (Asp228Ala, Glu347Ala, Gly222Ala): No significant effect on AG1 activation, confirming binding specificity at the structural nicotinamide adenine dinucleotide phosphate interface

Table 2: Impact of Mutations on AG1 Pharmacodynamics

MutationLocation Relative to AG1AC~50~ (μM)Fold Change vs. Canton Glucose-6-Phosphate DehydrogenaseFunctional Consequence
None (Canton R459L)Reference4.21.0Baseline activity
Glu419AlaBinding interface18.74.5Reduced binding affinity
Asp421AlaBinding interface22.95.5Disrupted ionic interaction
Glu419Ala/Asp421AlaBinding interface>50>12Loss of activation
Trp509AlaStructural NADP+ site0.80.2Enhanced activation
Asp228AlaDistal to interface4.51.1No significant effect

These findings establish that AG1's mechanism relies primarily on bridging interactions at the dimer interface, with particular dependence on anionic residues (Asp421/Glu419) and modulation by the Trp509-nicotinamide adenine dinucleotide phosphate stacking system. The compound's ability to rescue oligomerization-defective variants supports its therapeutic potential for diverse glucose-6-phosphate dehydrogenase deficiency classes [2] [3] [5].

Properties

Product Name

G6PD activator AG1

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine

Molecular Formula

C24H30N4S2

Molecular Weight

438.7 g/mol

InChI

InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2

InChI Key

AJBHTYKMNQDUAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.